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Compound of Interest

Compound Name:
2-Chloro-4-

morpholinobenzaldehyde

Cat. No.: B1599460 Get Quote

2-Chloro-4-morpholinobenzaldehyde, identified by CAS Number 886501-36-6, is a

substituted aromatic aldehyde that has emerged as a pivotal intermediate in the synthesis of

complex molecules, particularly within the pharmaceutical and agrochemical sectors. The

molecule's architecture, featuring a reactive aldehyde group, a versatile chlorine atom, and an

electron-donating morpholine moiety, makes it a highly valuable building block for creating

diverse chemical scaffolds[1].

For researchers and process chemists, a comprehensive understanding of this compound's

physicochemical properties is not merely academic; it is a prerequisite for successful and

scalable synthesis. These properties govern critical parameters such as reaction kinetics,

solvent selection, purification strategies, and even the biological activity and safety profile of

downstream products. This guide provides a detailed examination of the known characteristics

of 2-Chloro-4-morpholinobenzaldehyde, outlines authoritative methodologies for their

determination, and offers expert insights into the practical application of this data in a research

and development setting.

Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical substance is to establish its unambiguous

identity. The key identifiers for this compound are consolidated below.
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Identifier Value Source(s)

CAS Number 886501-36-6 [2][3][4]

IUPAC Name
2-chloro-4-morpholin-4-

ylbenzaldehyde
[2][5]

Synonym
2-Chloro-4-

morpholinobenzaldehyde
[1][3][6]

Molecular Formula C₁₁H₁₂ClNO₂ [1][2][7]

Molecular Weight 225.67 g/mol [2][3][7]

SMILES O=Cc1ccc(cc1Cl)N1CCOCC1 [2][4]

The structure is characterized by a benzene ring substituted with a chlorine atom and an

aldehyde group at positions 2 and 1, respectively. A morpholine ring is attached via a nitrogen

atom at position 4, influencing the electronic properties of the aromatic system[1]. This

substitution pattern is crucial for its reactivity in nucleophilic substitution and condensation

reactions.

Core Physicochemical Properties: A Quantitative
Overview
The following table summarizes the available quantitative data for CAS 886501-36-6. It is

critical to note that publicly available experimental data for this intermediate is limited,

underscoring the importance of the analytical protocols detailed in subsequent sections.
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Property Value / Range
Comments and
Significance

Appearance
Not specified; likely a

crystalline solid.

Physical form is essential for

handling, weighing, and

determining appropriate

analytical techniques.

Melting Point (°C) 79 - 81 °C

A narrow melting range

suggests high purity. This

temperature is critical for

setting drying and storage

conditions[3].

Boiling Point (°C) Data not available

The absence of data suggests

the compound may

decompose at higher

temperatures before boiling,

making distillation an

unsuitable purification

method[8].

Aqueous Solubility Data not available

Solubility dictates its utility in

aqueous reaction media and

its environmental fate. The

morpholine group may impart

slight aqueous solubility.

LogP (Octanol/Water) Data not available

The partition coefficient is a

key predictor of a molecule's

drug-likeness (lipophilicity) and

its behavior in extraction and

chromatographic separations.

Thermal Properties and Purity Assessment
The reported melting point of 79-81 °C provides a preliminary indicator of the compound's

purity[3]. Impurities typically depress and broaden the melting range. For drug development, a

precise thermal profile is non-negotiable.
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Authoritative Methodology: Melting Point Determination
by Differential Scanning Calorimetry (DSC)
While a traditional melting point apparatus provides a range, DSC offers superior accuracy and

additional thermodynamic data, such as the enthalpy of fusion (ΔHfus). This value is crucial for

understanding the material's crystalline structure and stability.

Experimental Rationale: DSC measures the difference in heat flow required to increase the

temperature of a sample and a reference. A sharp endothermic peak at the melting point

provides a precise transition temperature and the integrated peak area yields the enthalpy.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-4-morpholinobenzaldehyde into

a non-hermetic aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge

(50 mL/min).

Cool the cell back to 25 °C.

Data Analysis: Determine the onset temperature and the peak maximum of the endotherm

from the resulting thermogram. The onset temperature is reported as the melting point.

Integrate the peak to calculate the enthalpy of fusion.

Workflow Diagram: DSC Analysis
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Caption: Workflow for precise melting point determination using DSC.
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Identity and Purity Confirmation
Confirming the identity and quantifying the purity of a chemical intermediate is paramount for

ensuring the quality and reproducibility of a synthetic process. A combination of

chromatographic and spectroscopic techniques provides a self-validating system.

Authoritative Methodology: Purity Analysis by HPLC-UV
and Identity by LC-MS
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold

standard for purity assessment, separating the main compound from any impurities. Coupling

the HPLC to a Mass Spectrometer (MS) provides definitive confirmation of the molecular

weight.

Experimental Rationale: A reverse-phase C18 column is chosen due to the compound's

moderate polarity. The aromatic ring provides a strong chromophore for UV detection (likely

around 254 nm). Electrospray Ionization (ESI) in positive mode is selected for mass

spectrometry, as the morpholine nitrogen is readily protonated to generate a detectable [M+H]⁺

ion.

Step-by-Step Protocol:

Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-4-
morpholinobenzaldehyde in acetonitrile. Dilute to create working standards (e.g., 1, 10,

100 µg/mL).

HPLC-UV/MS System:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to

30% B and equilibrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1599460?utm_src=pdf-body
https://www.benchchem.com/product/b1599460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: 1.0 mL/min.

UV Detector: 254 nm.

MS Detector (ESI+): Scan range m/z 100-500.

Injection: Inject 10 µL of the sample solution.

Data Analysis:

Purity: Integrate the peak areas in the UV chromatogram. Purity is calculated as (Area of

Main Peak / Total Area of All Peaks) x 100.

Identity: Extract the mass spectrum from the main chromatographic peak. Confirm the

presence of the [M+H]⁺ ion at m/z 226.67.

Workflow Diagram: HPLC-MS Analysis

Sample Preparation HPLC Separation

Detection & Analysis

Dissolve Sample
in Acetonitrile Filter (0.45 µm) Inject into

C18 Column
Gradient Elution
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Click to download full resolution via product page

Caption: Workflow for identity and purity analysis by HPLC-UV/MS.

Safety and Handling
Based on available Safety Data Sheets (SDS), there is some variation in the reported hazards.

One source indicates "No known hazard"[8], while another provides GHS pictograms and

precautionary statements, including "Wash hands thoroughly after handling"[5].
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Expert Recommendation: In the absence of comprehensive toxicological data, and given the

presence of a reactive aldehyde group, the compound should be handled with standard

laboratory precautions.

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-

resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage

temperature is 2-8°C[7].

Incompatibilities: Avoid strong oxidizing agents, which can react exothermically with the

aldehyde group[8].

Conclusion
2-Chloro-4-morpholinobenzaldehyde (CAS 886501-36-6) is a well-defined chemical

intermediate with a known structure and molecular weight. Its primary characterized

physicochemical property is a melting point of 79-81 °C, indicating it exists as a crystalline solid

of potentially high purity at room temperature. Significant data gaps exist for key properties

such as solubility and logP, which are crucial for process optimization and predicting the

behavior of its derivatives.

The analytical workflows detailed in this guide for DSC and HPLC-MS represent robust,

authoritative methods for closing these data gaps and ensuring the quality and identity of the

material. For any scientist or researcher utilizing this valuable building block, rigorous in-house

characterization is not just recommended; it is essential for achieving reliable and reproducible

outcomes in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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